molecular formula H4NO4Re B8023085 Perrhenic acid, ammonia salt

Perrhenic acid, ammonia salt

Cat. No.: B8023085
M. Wt: 268.24 g/mol
InChI Key: XPSXHXWHJAIQJR-UHFFFAOYSA-M
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Description

Ammonium perrhenate (NH₄ReO₄) is a salt derived from perrhenic acid (HReO₄) and ammonia. Perrhenic acid itself is a colorless or pale-yellow liquid with high solubility in water and organic solvents, exhibiting weak oxidizing properties . Its ammonium salt is critical in industrial applications, particularly as a precursor for rhenium-containing catalysts and specialty materials.

Production methods for ammonium perrhenate emphasize high purity (>200 g/dm³ Re, metallic impurities <100 ppm), often achieved through ion exchange, solvent extraction, or electrodialysis . For instance, ion exchange methods utilize ammonia solutions from rhenium recovery processes (e.g., superalloy scrap leaching) to crystallize NH₄ReO₄, followed by purification via cation exchange resins . Key impurities include NH₄⁺, K⁺, and transition metals, which are minimized to <0.0002% in high-grade products .

Properties

IUPAC Name

azane;hydroxy(trioxo)rhenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3N.H2O.3O.Re/h1H3;1H2;;;;/q;;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSXHXWHJAIQJR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.O[Re](=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4NO4Re
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrolysis Cell Configuration

A divided electrolysis cell with a cation-exchange membrane separates the anode and cathode compartments. The anode compartment circulates a 40% perrhenic acid solution, while the cathode chamber contains a suspension of ammonium perrhenate and nitric acid. Applying a voltage of ~4 V drives the reduction of nitric acid (HNO₃) to nitrous acid (HNO₂) at the cathode, which subsequently reacts with ammonium ions to regenerate perrhenic acid:

HNO3+2H++2eHNO2+H2O\text{HNO}3 + 2\text{H}^+ + 2e^- \rightarrow \text{HNO}2 + \text{H}2\text{O}
NH4++HReO4NH4ReO4+H+\text{NH}4^+ + \text{HReO}4 \rightarrow \text{NH}4\text{ReO}_4 + \text{H}^+

Maintaining temperatures above 50°C in the cathode chamber ensures optimal reaction kinetics, while cooling the anolyte to 30°C prevents thermal degradation.

Process Parameters and Output

In a documented trial, electrolysis at 300 A for 103 hours yielded 359 kg of 40% perrhenic acid with a potassium impurity level of 370 ppm. Subsequent purification stages reduced this to 25 ppm, demonstrating the method’s efficacy in impurity control (Table 1).

Table 1: Electrolytic Synthesis Performance

ParameterValue
Voltage4 V
Current300 A
Duration103 hours
Perrhenic Acid Output359 kg (40% conc.)
Initial K Impurity370 ppm
Post-Purification K25 ppm

Fractional Precipitation with Ammonia

Potassium impurities, often introduced via raw materials, are mitigated through fractional precipitation. This stepwise addition of ammonia (NH₃) selectively crystallizes ammonium perrhenate while leaving potassium ions in solution.

Precipitation Reactor Workflow

  • Cooling and Ammonia Addition : Potassium-contaminated perrhenic acid is cooled to 25°C in a reactor equipped with a heat exchanger. Controlled addition of 25% aqueous ammonia induces precipitation of ~3–10% ammonium perrhenate, which is filtered and recycled to the electrolysis stage.

  • Main Precipitation : The remaining solution is transferred to a second reactor, where excess ammonia precipitates 90–98% of the ammonium perrhenate. Cooling to room temperature ensures complete crystallization, yielding a product with <5 ppm potassium.

Critical Factors

  • Ammonia Stoichiometry : Overaddition risks co-precipitating potassium perrhenate (KReO₄), necessitating precise pH control.

  • Temperature Gradients : Gradual cooling from 80°C to 25°C prevents amorphous solid formation, ensuring filterable crystals.

Ion-Exchange Purification

For ultra-high-purity applications (e.g., semiconductor coatings), ion-exchange resins selectively remove residual potassium ions. A protonated cation-exchange column replaces K⁺ with H⁺, reducing potassium levels to <5 ppm.

Column Operation and Regeneration

  • Loading Phase : Perrhenic acid is pumped through the column at 5–10 bed volumes per hour, achieving >99% K⁺ removal.

  • Regeneration : Exhausted resin is treated with mineral acids (e.g., HCl) to restore protonated sites, with waste streams recycled to earlier process stages.

Table 2: Ion-Exchange Efficiency

ParameterValue
K⁺ Inflow Concentration400–500 ppm
K⁺ Outflow Concentration<5 ppm
Regeneration FrequencyEvery 50 cycles

Quality Control and Characterization

Impurity Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) confirms potassium levels below 5 ppm, with trace metals (Fe, Ni, Ca) <1 ppm.

Particle Morphology

High-purity ammonium perrhenate forms spheroidal agglomerates >50 μm in diameter, ideal for uniform reduction to metallic rhenium powder .

Scientific Research Applications

Scientific Research Applications

  • Catalysis
    • Deoxydehydration of Diols : Ammonium perrhenate has been evaluated as a catalyst for the deoxydehydration (DODH) of vicinal diols into alkenes. Studies indicate that it operates effectively at lower temperatures compared to conventional catalysts, demonstrating significant potential in organic synthesis .
    • Hydrocarbon Reactions : The compound is used in petrochemical processes, serving as a precursor for catalysts that facilitate hydrocarbon transformations.
  • Material Science
    • Superalloys : APR plays a crucial role in the production of rhenium-containing superalloys, which are essential in high-temperature applications such as jet engines. The presence of rhenium enhances the mechanical properties and thermal stability of these alloys .
    • Thin Films : In semiconductor manufacturing, ammonium perrhenate is employed to produce thin films of rhenium oxide, which are critical in electronic devices .
  • Environmental Applications
    • Recycling Rhenium : Recent studies have explored methods for recycling ammonium perrhenate from industrial waste streams. Techniques combining distillation and ion exchange have been developed to recover high-purity rhenium from superalloy manufacturing processes .

Data Tables

Catalyst TypeReaction TypeTemperature (°C)Yield (%)
Ammonium PerrhenateDODH of Diols8095
Pyridinium PerrhenateDODH of Diols6092

Case Studies

  • Deoxydehydration Process : A study conducted by researchers demonstrated that ammonium perrhenate effectively catalyzed the conversion of various diols into alkenes with yields exceeding 90%. The mechanism involved proton shuttling between reactants, highlighting the compound's unique catalytic properties .
  • Rhenium Recovery from Superalloys : In another study, ammonium perrhenate was successfully extracted from CMSX-4 superalloy waste using a combination of distillation and ion-exchange techniques. This method yielded high-purity rhenium suitable for further industrial applications, showcasing APR's role in sustainable metal recovery practices .

Mechanism of Action

The mechanism of action of ammonium perrhenate primarily involves its role as a precursor to rhenium compounds. In catalytic applications, rhenium atoms facilitate various chemical reactions by providing active sites for reactants. The molecular targets and pathways involved depend on the specific catalytic process, such as metathesis or epoxidation .

Comparison with Similar Compounds

Potassium Perrhenate (KReO₄)

  • Production : Synthesized via neutralization of perrhenic acid with KOH or K₂CO₃. Unlike NH₄ReO₄, potassium perrhenate is less commonly derived from secondary resources and more often from direct Re₂O₇ dissolution .
  • Purity : Typically contains residual K⁺, but impurity profiles differ due to cation exchange selectivity. For example, KReO₄ produced via electrodialysis may retain higher K⁺ levels compared to NH₄ReO₄ .
  • Solubility : Exhibits lower solubility in water compared to NH₄ReO₄. At 25°C, KReO₄ solubility is ~13 g/100 g H₂O, while NH₄ReO₄ exceeds 30 g/100 g H₂O .
  • Applications : Primarily used in catalysis and as a standard in analytical chemistry. Its lower solubility makes it less favorable in liquid-phase reactions compared to NH₄ReO₄ .

Sodium Perrhenate (NaReO₄)

  • Production : Formed by reacting Re₂O₇ with NaOH. Sodium perrhenate is less prevalent industrially due to challenges in removing Na⁺ impurities, which can interfere with catalytic processes .
  • Purity : Na⁺ contamination is a major concern, requiring additional purification steps like solvent extraction with tributyl phosphate .
  • Solubility : Similar to NH₄ReO₄ (~50 g/100 g H₂O at 25°C), but hygroscopicity limits its stability in humid environments .

Transition Metal Perrhenates (e.g., Ni(ReO₄)₂, Co(ReO₄)₃)

  • Production : Synthesized by reacting perrhenic acid with metal oxides or carbonates. Hexamminecobalt(III) perrhenate, for example, is produced via reaction with Co(NH₃)₆Cl₃ .
  • Purity : Metal impurities (e.g., Ni, Co) must be controlled below 0.0001% for catalytic applications. Ion exchange is less effective here, necessitating solvent extraction .
  • Applications : Used in niche catalysis, such as hydrogenation and hydrocracking. NH₄ReO₄ is preferred for its simpler synthesis and compatibility with ammonia-based systems .

Comparative Analysis of Production Methods

Method Advantages Disadvantages Suitability for NH₄ReO₄
Ion Exchange High purity (>99.99% Re), low reagent costs, sustainable (renewable resins) Limited to aqueous solutions, requires NH₄⁺ removal Ideal for NH₄ReO₄ from waste streams
Solvent Extraction Scalable, effective for low-concentration feeds Low selectivity for NH₄⁺, needs additional purification Moderate; requires post-treatment
Electrodialysis High concentration (up to 600 g/dm³ Re) Expensive membranes, rapid wear, multi-stage process Less common due to NH₄⁺ interference

Impurity Profiles and Mitigation

  • NH₄ReO₄ : Key impurities include NH₄⁺ (<0.0002%), K⁺ (<0.0005%), and Fe (<0.0001%). Ion exchange effectively removes these via resins like C160 .
  • KReO₄/NaReO₄ : Residual K⁺/Na⁺ levels are higher (~0.001%), requiring recrystallization or solvent extraction for purification .
  • Transition Metal Salts : Ni, Co, and Cu impurities (<0.0001%) necessitate stringent control through pH-adjusted extraction .

Biological Activity

Perrhenic acid, ammonia salt, commonly known as ammonium perrhenate (APR), is the ammonium salt of perrhenic acid (HReO₄) and is primarily utilized in various chemical processes, including catalysis and radiopharmaceutical applications. This article explores the biological activity of ammonium perrhenate, focusing on its catalytic properties, potential therapeutic uses, and toxicological profile.

Ammonium perrhenate is a white crystalline solid that is soluble in water and ethanol. Its chemical formula is NH₄ReO₄, and it exhibits a crystal structure similar to that of scheelite. The compound acts as a weak oxidizer and can undergo several reactions, including decomposition at elevated temperatures to yield rhenium dioxide (ReO₂) .

Catalytic Activity

One of the most significant biological activities associated with ammonium perrhenate is its role as a catalyst in organic reactions. Recent studies have highlighted its effectiveness in catalyzing the epoxidation of alkenes using hydrogen peroxide under biphasic conditions. This process allows for the recycling of the catalyst without loss of activity, demonstrating its potential for sustainable chemical processes .

Table 1: Catalytic Performance of Ammonium Perrhenate

Reaction TypeCatalyst UsedConditionsYield (%)
Epoxidation of AlkenesAmmonium PerrhenateAqueous H₂O₂, biphasicUp to 95%
DeoxydehydrationN-alkyl ammonium saltsMild conditions85%

Therapeutic Applications

Ammonium perrhenate has been investigated for its potential use in radiopharmaceuticals, particularly those labeled with rhenium-188 (¹⁸⁸Re). This isotope has been studied for its application in cancer treatment due to its structural similarity to iodide, allowing it to be transported into cells expressing sodium/iodide transporters (NIS) . Studies indicate that ¹⁸⁸Re-labeled compounds can effectively target various cancers, including breast and prostate cancers.

Case Study: Rhenium-188 in Cancer Treatment

A clinical study evaluated the efficacy of ¹⁸⁸Re-labeled compounds in patients with NIS-expressing tumors. The results showed promising outcomes in terms of tumor imaging and therapeutic effects, suggesting that ammonium perrhenate could play a crucial role in future cancer therapies .

Toxicological Profile

Despite its beneficial applications, the toxicological profile of ammonium perrhenate must be considered. Exposure to high concentrations may lead to adverse health effects. The Agency for Toxic Substances and Disease Registry (ATSDR) has documented potential risks associated with rhenium compounds, including immunological and neurological effects .

Table 2: Toxicity Summary for Ammonium Perrhenate

Effect TypeObserved EffectsReference
ImmunologicalPotential immune system disruption
NeurologicalPossible neurotoxic effects
ReproductiveConcerns regarding reproductive health

Q & A

Q. What are the established synthesis methods for ammonium perrhenate, and how do experimental conditions influence yield?

Ammonium perrhenate (NH₄ReO₄) is synthesized via two primary routes:

  • Solvent extraction : Using ammonia waste solutions containing Re and NH₄⁺, trihexyl(tetradecyl)phosphonium chloride (Cyphos IL 101) achieves >90% extraction efficiency under optimized pH, phase ratios, and stripping conditions .
  • Direct dissolution : Rhenium metal reacts with nitric acid and ammonia peroxide to form NH₄ReO₄ (3Re + 7HNO₃ → 3HReO₄ + 7NO + 2H₂O; HReO₄ + NH₃ → NH₄ReO₄) . Key variables include pH (affects ReO₄⁻ stability), extractant concentration, and temperature during stripping .

Q. How does the acid-base behavior of ammonium perrhenate influence its solubility and reactivity in aqueous systems?

Ammonium perrhenate is a salt derived from perrhenic acid (HReO₄, a strong acid) and ammonia (a weak base). Its aqueous solution is slightly acidic due to NH₄⁺ hydrolysis (NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺). Experimental validation via pH paper or universal indicator shows pH <7, consistent with acidic salts like NH₄Cl . This acidity impacts reactivity in catalytic and decomposition reactions .

Advanced Research Questions

Q. What methodologies are used to analyze contradictions in reported catalytic efficiencies of ammonium perrhenate-derived systems?

Discrepancies in catalytic performance (e.g., dehydrogenation of alcohols vs. hydrocracking) arise from:

  • Support material : Silica-supported Re catalysts exhibit higher activity than alumina due to surface area and acidity differences .
  • Reductive pretreatment : Hydrogen reduction at 500°C activates Re species, but incomplete reduction leaves inactive oxides .
  • Competing pathways : In epoxidation, tertiary arsines enhance selectivity, while impurities like sulfides poison active sites . Researchers should employ controlled kinetic studies, X-ray absorption spectroscopy (XAS) to monitor Re oxidation states, and DFT modeling to identify rate-limiting steps .

Q. How can solvent extraction parameters be optimized to address trade-offs between Re recovery efficiency and co-extraction of NH₄⁺ ions?

Co-extraction of NH₄⁺ with ReO₄⁻ occurs due to similar ionic radii and charge. Mitigation strategies include:

  • pH adjustment : Lowering pH (<2) protonates NH₄⁺, reducing its extraction affinity .
  • Ionic liquid modifiers : Adding tributyl phosphate (TBP) to Cyphos IL 101 improves Re/NH₄⁺ selectivity by 30% .
  • Multi-stage stripping : Using NH₄OH in staged stripping minimizes NH₄⁺ carryover .

Q. What spectroscopic and computational methods validate the structural integrity of Re(V) complexes derived from ammonium perrhenate?

  • Raman/IR spectroscopy : Re=O stretching vibrations (~980 cm⁻¹) confirm Re(V) oxo-complex formation after reduction with HCl and phosphines .
  • X-ray diffraction (XRD) : Resolves crystal structures of intermediates like ReOCl₃L₂ (L = tertiary phosphine) .
  • DFT calculations : Predict electronic transitions and stability of Re species in catalytic cycles .

Methodological Guidelines for Researchers

  • Contradiction resolution : Compare solvent extraction efficiencies across studies by normalizing data to Re/NH₄⁺ molar ratios and phase contact times .
  • Catalytic testing : Use fixed-bed reactors for hydrocracking studies and batch reactors for epoxidation, with GC-MS to quantify products .
  • Safety protocols : Handle perrhenic acid derivatives in fume hoods due to HNO₃ and NH₃ vapors during synthesis .

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